n-Methyl-n-(2-(methylamino)ethyl)morpholine-4-carboxamide
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Overview
Description
n-Methyl-n-(2-(methylamino)ethyl)morpholine-4-carboxamide is an organic compound with the molecular formula C9H19N3O2 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of both methyl and methylamino groups attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-(2-(methylamino)ethyl)morpholine-4-carboxamide typically involves the reaction of morpholine derivatives with methylamine and other reagents. One common method involves the reaction of morpholine-4-carboxylic acid with methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-n-(2-(methylamino)ethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxamide groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted morpholine derivatives .
Scientific Research Applications
n-Methyl-n-(2-(methylamino)ethyl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of n-Methyl-n-(2-(methylamino)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Methylmorpholine: A related compound with a similar structure but lacking the carboxamide group.
N-Methyl-N-(2-methylaminoethyl)aniline: Another similar compound with an aniline group instead of a morpholine ring
Uniqueness
n-Methyl-n-(2-(methylamino)ethyl)morpholine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H19N3O2 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-methyl-N-[2-(methylamino)ethyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C9H19N3O2/c1-10-3-4-11(2)9(13)12-5-7-14-8-6-12/h10H,3-8H2,1-2H3 |
InChI Key |
DRZMWPNQKYFQAI-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)C(=O)N1CCOCC1 |
Origin of Product |
United States |
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